![molecular formula C11H13BrN2O2 B1439717 N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide CAS No. 886009-12-7](/img/structure/B1439717.png)
N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide
Vue d'ensemble
Description
N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide is a biochemical compound used for proteomics research . It has a molecular formula of C11H13BrN2O2 and a molecular weight of 285.14 .
Molecular Structure Analysis
The molecular structure of N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide is defined by its molecular formula, C11H13BrN2O2 . This indicates that the molecule is composed of 11 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide include a molecular weight of 285.14 and a molecular formula of C11H13BrN2O2 . Additional properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique
Fluorescent ATRP Initiator
- Synthesis and Molecular Structure : A study by Kulai and Mallet-Ladeira (2016) synthesized 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide and analyzed it using NMR, FT-IR spectroscopies, and other techniques. It was shown to be an efficient fluorescent ATRP initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).
Synthesis and Biological Evaluation
- Anti-Inflammatory Agents : A study synthesized various derivatives from 2-bromo-acetyl derivative (2) with reagents containing thioamide function. These compounds were screened for animal toxicity, analgesic, and anti-inflammatory studies (Thabet et al., 2011).
Malaria Treatment Leads
- Phenotypic Hit Optimization : Optimization of a phenotypic hit against Plasmodium falciparum based on an aminoacetamide scaffold led to a compound with low-nanomolar activity against the intraerythrocytic stages of the malaria parasite (Norcross et al., 2019).
Synthesis and Structure-Activity Relationship
- Muscle Relaxant and Anticonvulsant Activities : Evaluation of N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives for muscle relaxant and anticonvulsant activities (Tatee et al., 1986).
Antimicrobial Properties
- Synthesis, Cyclization, and Antimicrobial Properties : Study of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment for antibacterial and antomycotic activity (Baranovskyi et al., 2018).
Anticonvulsant Studies
- Efficacy in Seizure Test Models : Study of isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides and their potential against generalized seizures (Idris et al., 2011).
Antidiabetic Potential
- Inhibition of α-Glucosidase Enzyme : Synthesis of indole-based hybrid oxadiazole scaffolds with N-substituted acetamides as potent anti-diabetic agents (Nazir et al., 2018).
Propriétés
IUPAC Name |
N-[4-[(2-bromoacetyl)amino]phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-2-10(15)13-8-3-5-9(6-4-8)14-11(16)7-12/h3-6H,2,7H2,1H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMGJYTXLBJMQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



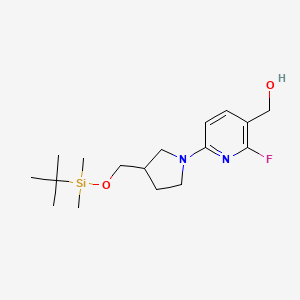
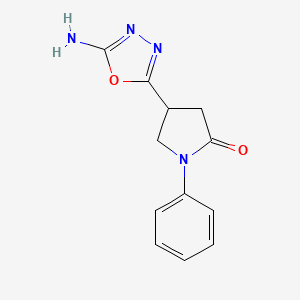
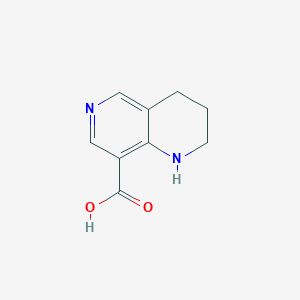
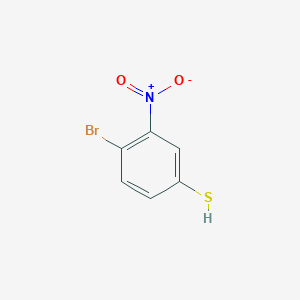
![4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1439640.png)
![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride](/img/structure/B1439641.png)
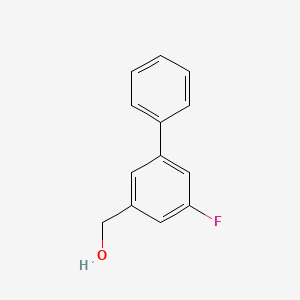
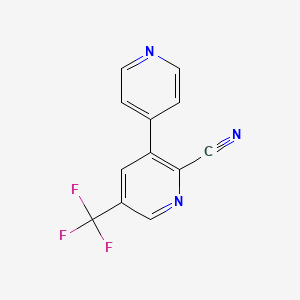
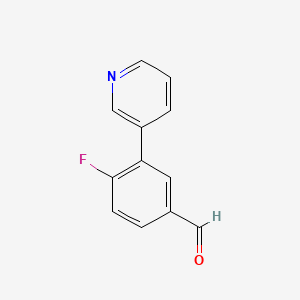
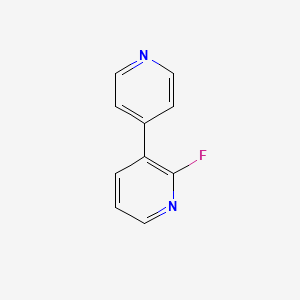
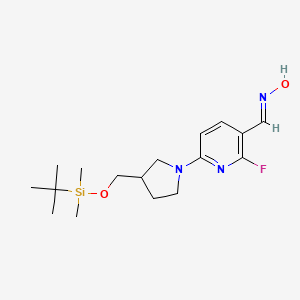
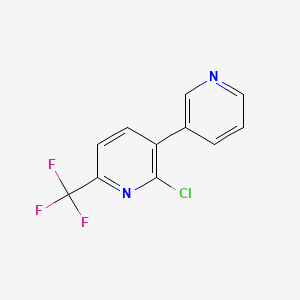
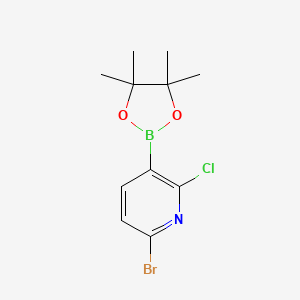
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1439656.png)